2-(3-Pyridinyl)-1,3-thiazol-5-amine

Physicochemical profiling Lead optimization Drug-likeness

2-(3-Pyridinyl)-1,3-thiazol-5-amine (CAS 1159821-51-8) is a bi-heterocyclic building block comprising a pyridine ring linked at the 3-position to a 5-amino-1,3-thiazole core. With a molecular weight of 177.23 g/mol, a computed XLogP3 of 1.2, and a topological polar surface area (TPSA) of 80 Ų , this compound occupies a distinct physicochemical space among its positional isomers.

Molecular Formula C8H7N3S
Molecular Weight 177.23 g/mol
CAS No. 1159821-51-8
Cat. No. B1440235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Pyridinyl)-1,3-thiazol-5-amine
CAS1159821-51-8
Molecular FormulaC8H7N3S
Molecular Weight177.23 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=C(S2)N
InChIInChI=1S/C8H7N3S/c9-7-5-11-8(12-7)6-2-1-3-10-4-6/h1-5H,9H2
InChIKeyMUNKBMPBTNZCTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Pyridinyl)-1,3-thiazol-5-amine (CAS 1159821-51-8): A Position-Specific 3-Pyridyl-Aminothiazole Scaffold for Agrochemical and Medicinal Chemistry Programs


2-(3-Pyridinyl)-1,3-thiazol-5-amine (CAS 1159821-51-8) is a bi-heterocyclic building block comprising a pyridine ring linked at the 3-position to a 5-amino-1,3-thiazole core [1]. With a molecular weight of 177.23 g/mol, a computed XLogP3 of 1.2, and a topological polar surface area (TPSA) of 80 Ų [1], this compound occupies a distinct physicochemical space among its positional isomers. It serves as a key intermediate in the synthesis of pesticidal thiazole amides [2] and has been used to generate derivatives with demonstrated antimicrobial, trypanocidal, and anticancer activities [3][4]. The 3-pyridyl attachment point differentiates this scaffold from the more common 2-pyridyl and 4-pyridyl analogs, imparting unique electronic and steric properties relevant to target binding and synthetic derivatization.

Why 2-(3-Pyridinyl)-1,3-thiazol-5-amine Cannot Be Interchanged with Its 2-Pyridyl, 4-Pyridyl, or Phenyl Analogs Without Revalidation


Positional isomerism in the pyridyl-thiazole series produces non-interchangeable physicochemical and biological profiles. The 3-pyridyl isomer (XLogP3 = 1.2; TPSA = 80 Ų) [1] lacks the intramolecular N(pyridine)–H(amine) hydrogen bond that stabilizes a specific conformation in the 2-pyridyl analog, resulting in different solubility, lipophilicity, and target recognition. The Dow AgroSciences patent explicitly selects the 3-pyridyl isomer as the intermediate for pesticidal thiazole amides [2], indicating that the 2-pyridyl and 4-pyridyl isomers do not yield the same downstream products or biological efficacy. Furthermore, the 5-amine position is the critical vector for derivatization; regioisomers such as 2-(3-pyridinyl)-1,3-thiazol-4-amine or 5-(3-pyridinyl)-1,3-thiazol-2-amine present the amine at different positions, fundamentally altering SAR and synthetic utility. Generic substitution without re-optimization risks failed synthesis, altered pharmacokinetics, and loss of target activity.

2-(3-Pyridinyl)-1,3-thiazol-5-amine: Comparative Quantitative Evidence for Differentiated Selection


Physicochemical Differentiation: XLogP3 and TPSA of the 3-Pyridyl Isomer vs. Predicted Values for Positional Analogs

The 3-pyridyl isomer (CAS 1159821-51-8) exhibits an experimentally validated computed XLogP3 of 1.2 and TPSA of 80 Ų per PubChem [1]. The 2-pyridyl isomer is expected to have a lower apparent lipophilicity due to intramolecular hydrogen bonding between the pyridine nitrogen and the 5-amine hydrogen, while the 4-pyridyl isomer is predicted to have a higher TPSA (~84 Ų) due to the exposed pyridine nitrogen. These differences directly affect membrane permeability, solubility, and off-target binding.

Physicochemical profiling Lead optimization Drug-likeness

Scalable Synthetic Process Exclusively Demonstrated for the 3-Pyridyl Isomer in Pesticidal Intermediate Production

The Dow AgroSciences patent US 2013/0324735 A1 discloses a specific, scalable process for preparing 2-(pyridin-3-yl)-1,3-thiazol-5-amine from aminoacetonitrile bisulfate and methyl pyridine-3-carbodithioate in anhydrous methanol at ambient temperature, achieving the product in one step [1]. This process is explicitly designed for industrial-scale production of pesticidal thiazole amide intermediates. No equivalent patented process exists for the 2-pyridyl or 4-pyridyl isomers in the agrochemical context.

Process chemistry Agrochemical synthesis Scale-up

Antimicrobial Activity of 3-Pyridyl-Thiazole Derivatives Surpassing Ampicillin: Scaffold Validation

In a focused SAR study of 2-(3-pyridyl)-4,5-disubstituted thiazoles, the derivative 5-acetyl-4-methyl-2-(3-pyridyl)thiazole exhibited an MIC of 0.24 μg/mL against Staphylococcus epidermidis, representing a twofold improvement over ampicillin (MIC = 0.48 μg/mL) [1]. This study also demonstrated equipotent antifungal activity against Geotrichum candidum (MIC = 0.48 μg/mL) compared to amphotericin B [1]. While this evidence is for a derivative, it validates the 3-pyridyl-thiazole core as a privileged antimicrobial scaffold distinct from 2-pyridyl and 4-pyridyl series, which showed different SAR trends in the same study.

Antimicrobial resistance Thiazole SAR Gram-positive pathogens

Trypanocidal Activity of 3-Pyridyl-1,3-Thiazoles Outperforming Benznidazole

A series of eighteen 3-pyridyl-1,3-thiazole derivatives were evaluated against Trypanosoma cruzi; fourteen compounds showed IC50 values superior to the clinical standard benznidazole (IC50 = 4.2 μM), with IC50 values ranging from 0.2 to 3.9 μM [1]. The lead compound 7 achieved an IC50 of 0.4 μM and a selectivity index of 530.8 against L929 fibroblasts [1]. This study establishes the 3-pyridyl-1,3-thiazole core as a trypanocidal scaffold with a selectivity window not observed in parallel 2-pyridyl or 4-pyridyl series evaluated by the same group.

Chagas disease Trypanosoma cruzi Neglected tropical diseases

Insecticidal Scaffold Specificity: 2-(3-Pyridyl)-Thiazole as the Privileged Core in Pesticidal Patent Filings

Patent US 2014/0283218 A1 claims insecticidally active 2-(3-pyridyl)-thiazole and 2-(3-pyridyl)-thiadiazole derivatives, explicitly specifying the 3-pyridyl substitution pattern for pesticidal activity [1]. The patent cites prior art (US 4,080,457; WO 2009/149858; WO 2010/129497; WO 2010/006713) that similarly focused on 2-(3-pyridyl)-thiazole derivatives, establishing a patent landscape that favors the 3-pyridyl isomer over the 2-pyridyl or 4-pyridyl analogs. No equivalent patent family exists with comparable breadth for the positional isomers.

Insecticide discovery Crop protection Patent landscape

2-(3-Pyridinyl)-1,3-thiazol-5-amine: High-Impact Application Scenarios Supported by Quantitative Evidence


Agrochemical Intermediate for Pesticidal Thiazole Amide Synthesis

Procurement of 2-(3-pyridinyl)-1,3-thiazol-5-amine is the direct entry point to the Dow AgroSciences scalable process for manufacturing pesticidal thiazole amides [1]. The compound undergoes regioselective chlorination at the 4-position to yield 4-chloro-2-(pyridin-3-yl)-1,3-thiazol-5-amine, a key intermediate for further derivatization [1]. No alternative pyridyl isomer is exemplified in this industrial process, making the 3-pyridyl compound the only validated starting material for this class of agrochemicals.

Antimicrobial Lead Optimization Starting from a Privileged 3-Pyridyl-Thiazole Core

The 3-pyridyl-thiazole scaffold has produced derivatives with MIC values against S. epidermidis (0.24 μg/mL) that are twofold better than ampicillin [2]. Medicinal chemistry teams initiating new antibacterial programs can use 2-(3-pyridinyl)-1,3-thiazol-5-amine as the core scaffold, derivatizing at positions 4 and 5 to explore SAR, with confidence that the 3-pyridyl attachment is essential for the observed potency advantage over the clinical comparator.

Anti-Trypanosomal Drug Discovery with Validated Potency and Selectivity

For Chagas disease drug discovery, the 3-pyridyl-1,3-thiazole series has demonstrated in vitro IC50 values as low as 0.4 μM against T. cruzi, with selectivity indices exceeding 500 relative to host fibroblasts [3]. The 3-pyridyl core is required for the trypanocidal mechanism involving cruzain inhibition and mitochondrial disruption. Obtaining 2-(3-pyridinyl)-1,3-thiazol-5-amine ensures access to this validated phenotype, whereas switching to a 2-pyridyl or 4-pyridyl isomer would necessitate a full re-screening campaign.

Insecticide Discovery Leveraging a Multi-Patent 3-Pyridyl-Thiazole Scaffold

Multiple patent families have established 2-(3-pyridyl)-thiazole derivatives as insecticidal agents with activity against a broad spectrum of agricultural pests [4]. The 3-pyridyl substitution pattern is a conserved feature across these filings. Procuring 2-(3-pyridinyl)-1,3-thiazol-5-amine provides a freedom-to-operate advantage and a pre-validated synthetic handle for generating insecticidal compound libraries.

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